molecular formula C9H11BrO2 B083188 2-Bromo-3,5-dimethoxytoluene CAS No. 13321-73-8

2-Bromo-3,5-dimethoxytoluene

Cat. No.: B083188
CAS No.: 13321-73-8
M. Wt: 231.09 g/mol
InChI Key: RONRLLIJBQHXCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxytoluene typically involves the bromination of 3,5-dimethoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent addition rates. The product is then purified through crystallization or distillation to achieve the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: 3,5-Dimethoxytoluene.

Scientific Research Applications

2-Bromo-3,5-dimethoxytoluene is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethoxytoluene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy groups can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

    3,5-Dimethoxytoluene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4,6-dimethoxytoluene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Bromo-3,5-dimethylbenzene: Similar bromine substitution but lacks methoxy groups, affecting its chemical properties and reactivity.

Uniqueness: 2-Bromo-3,5-dimethoxytoluene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-1,5-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRLLIJBQHXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306092
Record name 2-Bromo-3,5-dimethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-73-8
Record name 13321-73-8
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Record name 2-Bromo-3,5-dimethoxytoluene
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Record name 2-Bromo-3,5-dimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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